molecular formula C9H6F12O2 B1587307 Ethyl 7H-perfluoroheptanoate CAS No. 42287-85-4

Ethyl 7H-perfluoroheptanoate

Cat. No.: B1587307
CAS No.: 42287-85-4
M. Wt: 374.12 g/mol
InChI Key: RSWKGRCCLAUGLO-UHFFFAOYSA-N
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Description

Ethyl 7H-perfluoroheptanoate: is a fluorinated organic compound with the chemical formula C9H6F12O2 . It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7H-perfluoroheptanoate can be synthesized through the esterification of 7H-perfluoroheptanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7H-perfluoroheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7H-perfluoroheptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 7H-perfluoroheptanoate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure imparts high stability and resistance to enzymatic degradation, making it suitable for use in various applications. The ester group in the compound can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

  • Ethyl 7H-octafluoropentanoate
  • Ethyl 7H-dodecafluoroheptanoate
  • Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester

Comparison: Ethyl 7H-perfluoroheptanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher thermal stability and resistance to chemical reactions, making it more suitable for certain industrial and research applications .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F12O2/c1-2-23-4(22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWKGRCCLAUGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371922
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42287-85-4
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42287-85-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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